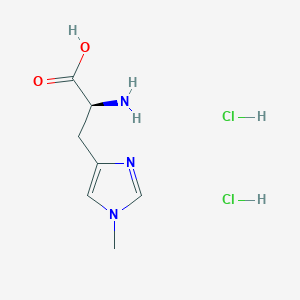

1-Methyl-L-histidine dihydrochloride

Description

BenchChem offers high-quality 1-Methyl-L-histidine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-L-histidine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.2ClH/c1-10-3-5(9-4-10)2-6(8)7(11)12;;/h3-4,6H,2,8H2,1H3,(H,11,12);2*1H/t6-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODJFJZGWWJHNW-ILKKLZGPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CC(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1)C[C@@H](C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655129 | |

| Record name | 1-Methyl-L-histidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69614-06-8 | |

| Record name | 1-Methyl-L-histidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Role of 1-Methyl-L-histidine in Skeletal Muscle Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-L-histidine (1-MH), a post-translationally modified amino acid, has emerged as a significant, albeit complex, biomarker in the study of skeletal muscle metabolism. This technical guide provides a comprehensive exploration of the multifaceted role of 1-MH, delving into its biochemical origins, its intricate relationship with myofibrillar protein turnover, and its utility as a clinical and research biomarker. We will dissect the key signaling pathways governing its release, provide detailed experimental protocols for its accurate quantification, and present a critical analysis of its application in various physiological and pathophysiological states, including sarcopenia, cachexia, and exercise-induced muscle adaptation. This guide is designed to equip researchers, clinicians, and drug development professionals with the in-depth knowledge required to effectively leverage 1-MH in their investigations of skeletal muscle health and disease.

Introduction: The Significance of 1-Methyl-L-histidine in Muscle Physiology

1-Methyl-L-histidine, a derivative of the essential amino acid L-histidine, is primarily found in the contractile proteins of skeletal muscle, specifically actin and myosin.[1][2] Its formation is a result of the post-translational methylation of specific histidine residues within these proteins, a process catalyzed by the enzyme SET domain-containing protein 3 (SETD3), a protein-histidine N-methyltransferase.[3] Unlike its parent amino acid, 1-MH is not re-incorporated into nascent proteins following the breakdown of muscle tissue. Instead, it is released into the bloodstream and subsequently excreted in the urine.[3][4] This characteristic underpins its utility as a biomarker for myofibrillar protein degradation.

However, the interpretation of 1-MH levels is nuanced by a significant confounding factor: dietary intake. 1-MH is a breakdown product of the dipeptide anserine, which is abundant in red meat and poultry.[5][6] Consequently, urinary and plasma 1-MH concentrations can be heavily influenced by recent meat consumption, a critical consideration for researchers utilizing it as a marker of endogenous muscle protein catabolism.[5] This guide will address this challenge by providing methodologies to distinguish between dietary and endogenous sources of 1-MH.

It is also crucial to differentiate 1-MH from its isomer, 3-methylhistidine (3-MH). While both are products of muscle protein breakdown, 3-MH is considered a more specific marker of endogenous muscle catabolism due to its lower dietary influence.[5]

The Biochemical Journey of 1-Methyl-L-histidine: From Myofibril to Excretion

The lifecycle of 1-MH is intrinsically linked to the dynamic processes of muscle protein synthesis and degradation. The following sections will detail the key molecular players and pathways involved.

The Genesis of 1-Methyl-L-histidine: The Role of SETD3

The methylation of histidine residues on actin is a critical step in the formation of 1-MH. This reaction is catalyzed by SETD3, which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the N-1 position of the imidazole ring of a specific histidine residue (His73) on β-actin.[7][8][9]

Recent research has begun to elucidate the broader physiological roles of SETD3-mediated actin methylation, suggesting its involvement in smooth muscle contraction and mitochondrial dynamics.[10][11] In the context of skeletal muscle, this post-translational modification is a key prerequisite for the eventual release of 1-MH during protein turnover.

The Liberation of 1-Methyl-L-histidine: Myofibrillar Protein Degradation

The release of 1-MH from actin and myosin is a direct consequence of myofibrillar protein degradation. This complex process is orchestrated by several major proteolytic systems within the muscle cell.

The UPS is a primary pathway for the targeted degradation of intracellular proteins, including the main components of the myofibril, actin and myosin.[12][13] The process involves the tagging of substrate proteins with a chain of ubiquitin molecules by a cascade of enzymes (E1, E2, and E3 ligases), marking them for degradation by the 26S proteasome.[12] Muscle-specific E3 ubiquitin ligases, such as Muscle RING Finger 1 (MuRF1) and Atrogin-1/MAFbx, play a pivotal role in the breakdown of myofibrillar proteins during muscle atrophy.[1][14] MuRF1 has been shown to be involved in the degradation of both actin and myosin heavy chain proteins.[1]

While the UPS is responsible for the final degradation of many proteins, other proteases, such as calpains and caspases, are thought to play an initial role in the disassembly of the myofibrillar lattice.[15] Calpains, which are calcium-activated cysteine proteases, can cleave key structural proteins within the myofibril, making the constituent actin and myosin filaments more accessible to the UPS.[16] Similarly, caspases, a family of proteases central to apoptosis, can also contribute to the breakdown of myofibrillar proteins under certain conditions.[17][18]

The coordinated action of these proteolytic systems results in the release of constituent amino acids, including the modified amino acid 1-MH, into the circulation.

Signaling Pathways Regulating Myofibrillar Protein Turnover

The balance between muscle protein synthesis and degradation is tightly regulated by a complex network of intracellular signaling pathways. These pathways respond to a variety of stimuli, including nutrients, growth factors, and mechanical loading.

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and protein synthesis. Activated by factors such as insulin, growth factors, and amino acids, the mTOR pathway promotes the translation of key proteins involved in muscle hypertrophy.

The Forkhead box O (FoxO) family of transcription factors are key mediators of muscle atrophy. When activated, for instance during periods of nutrient deprivation or inactivity, FoxO proteins translocate to the nucleus and stimulate the expression of atrophy-related genes, including the E3 ubiquitin ligases MuRF1 and Atrogin-1.[14] This, in turn, enhances the degradation of myofibrillar proteins and the release of 1-MH.

The interplay between these anabolic and catabolic signaling pathways ultimately determines the net balance of muscle protein and, consequently, the rate of 1-MH release.

Methodologies for the Quantification of 1-Methyl-L-histidine

Accurate and reliable quantification of 1-MH in biological matrices is paramount for its use as a biomarker. This section provides detailed protocols for two of the most common analytical techniques.

Quantification of 1-Methyl-L-histidine in Human Plasma by UPLC-MS/MS

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity and specificity for the quantification of 1-MH.

Protocol:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.[19]

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 12,000 rpm for 5 minutes at 4°C.[4]

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 50 µL of the initial mobile phase.

-

-

UPLC Conditions:

-

Column: A suitable reversed-phase column, such as a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[20]

-

Mobile Phase A: 0.1% formic acid in water.[20]

-

Mobile Phase B: Acetonitrile.[20]

-

Gradient: A linear gradient from 2% to 98% Mobile Phase B over a specified time.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).[20]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

1-Methyl-L-histidine: m/z 170.1 → 126.1.[20]

-

Internal Standard (e.g., d3-1-Methyl-L-histidine): m/z 173.1 → 129.1.

-

-

Optimization: Cone voltage and collision energy should be optimized for maximum signal intensity.

-

Quantification of 1-Methyl-L-histidine in Human Urine by Capillary Electrophoresis

Capillary electrophoresis (CE) provides an alternative method for 1-MH quantification, particularly in urine samples where concentrations are typically higher.[21][22]

Protocol:

-

Sample Preparation:

-

CE Conditions:

Workflow for 1-MH Quantification:

Caption: Experimental workflow for 1-MH analysis.

1-Methyl-L-histidine as a Biomarker in Health and Disease

The utility of 1-MH as a biomarker extends across various fields, from clinical diagnostics to sports science.

Muscle Wasting Diseases: Sarcopenia and Cachexia

Sarcopenia, the age-related loss of muscle mass and function, and cachexia, the muscle wasting associated with chronic diseases such as cancer and heart failure, are characterized by an imbalance in muscle protein turnover.[24] Elevated levels of 1-MH, when corrected for dietary intake, can serve as an indicator of accelerated muscle protein breakdown in these conditions. However, more research with robust dietary controls is needed to establish definitive clinical thresholds.

| Condition | Matrix | Typical 1-MH Levels (relative to healthy controls) | Key Considerations |

| Sarcopenia | Plasma/Urine | Potentially elevated | Confounding effects of age-related changes in renal function and dietary habits. |

| Cachexia | Plasma/Urine | Often significantly elevated | Disease-specific metabolic alterations can influence 1-MH levels. |

Exercise-Induced Muscle Damage and Adaptation

Strenuous exercise, particularly resistance training, induces a transient increase in muscle protein breakdown, followed by a period of enhanced protein synthesis, leading to muscle adaptation and growth.[25] Monitoring 1-MH levels can provide insights into the catabolic response to different exercise protocols. However, studies have shown that exercise intensity can also influence plasma amino acid concentrations, which should be considered in the interpretation of results.[26][27][28]

Drug Development and Myotoxicity

In the pharmaceutical industry, assessing the potential for drug candidates to induce muscle damage (myotoxicity) is a critical aspect of preclinical and clinical safety evaluations.[29] Urinary and serum 1-MH can serve as sensitive biomarkers for detecting drug-induced skeletal muscle toxicity.[29]

Signaling Pathways of Myofibrillar Protein Degradation

A deeper understanding of the signaling cascades that culminate in the release of 1-MH is crucial for the development of therapeutic interventions targeting muscle wasting.

Caption: Signaling pathways leading to 1-MH release.

Conclusion and Future Directions

1-Methyl-L-histidine is a valuable biomarker for assessing myofibrillar protein catabolism, with applications spanning basic research, clinical diagnostics, and drug development. Its utility is, however, contingent on a thorough understanding of its metabolic origins and the careful control of dietary factors. Future research should focus on refining methodologies to distinguish between endogenous and exogenous sources of 1-MH, establishing clear clinical reference ranges for different populations and disease states, and further elucidating the complex signaling networks that regulate its release. Such advancements will undoubtedly enhance the precision and utility of 1-MH as a tool to probe the intricate dynamics of skeletal muscle metabolism.

References

- Peris-Moreno, D., Taillandier, D., Polge, C., & Attaix, D. (2021). UBE2L3, a Partner of MuRF1/TRIM63, Is Involved in the Degradation of Myofibrillar Actin and Myosin. Cells, 10(8), 1974.

- Goll, D. E., Thompson, V. F., Li, H., Wei, W., & Cong, J. (2008). The calpain system. Physiological reviews, 88(3), 725–801.

- Du, J., Wang, X., Miereles, C., Bailey, J. L., Karsan, A., & Reid, M. B. (2004). Activation of caspase-3 is an initial step in skeletal muscle wasting.

- Sandri, M. (2010). The ubiquitin proteasome system in atrophying skeletal muscle: roles and regulation. The international journal of biochemistry & cell biology, 42(10), 1671-1681.

- Goll, D. E., Thompson, V. F., Taylor, R. G., & Christiansen, J. A. (1992). Role of the calpain system in muscle growth. Biochimie, 74(3), 225-237.

- Huang, J., & Forsberg, N. E. (1998). Role of calpain in skeletal-muscle protein degradation. Proceedings of the National Academy of Sciences, 95(21), 12100-12105.

- Hyldahl, R. D., & Hubal, M. J. (2014). Out of control: the role of the ubiquitin proteasome system in skeletal muscle during inflammation. American Journal of Physiology-Cell Physiology, 306(6), C493-C503.

- Zhao, J., Brault, J. J., Schild, A., Goldberg, A. L. (2007). FoxO3 coordinately activates protein degradation by the ubiquitin-proteasome and autophagy-lysosome systems in atrophying muscle cells. Cell metabolism, 6(6), 472-483.

- Kandarian, S. C., & Jackman, R. W. (2006).

- Zinellu, A., Sotgia, S., Scanu, B., Chessa, R., Gaspa, L., & Deiana, L. (2010). Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection.

- Guo, Y., Zhang, Y., & Li, J. (2019). SETD3 is an Actin Histidine Methyltransferase that Prevents Primary Dystocia. eScholarship, University of California.

-

Rupa Health. (n.d.). 1-Methylhistidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection. Retrieved from [Link]

-

UniProt. (n.d.). SETD3 - Actin-histidine N-methyltransferase - Homo sapiens (Human). Retrieved from [Link]

- Tůma, P., Samcová, E., & Balínová, P. (2005). Determination of 3-methylhistidine and 1-methylhistidine in untreated urine samples by capillary electrophoresis. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 821(1), 53–59.

- Liu, S., Wang, Z., Yu, X., Zhang, J., & Li, J. (2019).

- Martin, G. E., De la Garza-Rodea, A. S., & Hill, J. A. (2024). SETD3 is a mechanosensitive enzyme that methylates actin on His73 to regulate mitochondrial dynamics and function. Journal of cell science, 137(13), jcs261268.

-

PathBank. (2023). Metabolism and Physiological Effects of 1-Methylhistidine (Homo sapiens). Retrieved from [Link]

- Kwiatkowski, N., et al. (2018). SETD3 protein is the actin-specific histidine N-methyltransferase. eLife, 7, e42424.

- Murton, A. J. (2012). The ubiquitin–proteasome system in regulation of the skeletal muscle homeostasis and atrophy: from basic science to disorders.

-

FooDB. (2010). Showing Compound L-1-Methylhistidine (FDB012119). Retrieved from [Link]

- Aranibar, N., et al. (2011). Identification of 1-and 3-methylhistidine as biomarkers of skeletal muscle toxicity by nuclear magnetic resonance-based metabolic profiling. Analytical biochemistry, 410(1), 113-122.

- Buoite, P. A., Glickman, E. L., & Kern, M. (2022). Exercise intensity influences plasma and sweat amino acid concentrations: a crossover trial. The Journal of sports medicine and physical fitness, 62(4), 525–530.

-

Semantic Scholar. (n.d.). Determination of 3-methylhistidine and 1-methylhistidine in untreated urine samples by capillary electrophoresis. Retrieved from [Link]

- Wang, H., Hu, P., & Jiang, J. (2012). Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. Clinica chimica acta; international journal of clinical chemistry, 413(1-2), 131–138.

- Gray, N., et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry, 89(4), 2478-2487.

- Church, D. D., et al. (2022). Greater plasma essential amino acids and lower 3-methylhistidine with higher protein intake during endurance training: a randomised control trial. European journal of nutrition, 61(8), 4151-4161.

- Mardanpour, P., et al. (2013). The Study of Whey Protein Supplementation on Plasma Essential Amino Acids Concentrations after Resistance Exercise in Healthy Young Athletes. International journal of preventive medicine, 4(Suppl 1), S110-S115.

- Gray, N., et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry, 89(4), 2478-2487.

- Boullosa, D., et al. (2020). The effect of aerobic vs. resistance training on plasma homocysteine in individuals with type 2 diabetes.

-

Healthmatters.io. (n.d.). 1-Methylhistidine (Plasma) - Amino Acids 40 Profile. Retrieved from [Link]

-

SOAR. (n.d.). Development of analytical protocols for rapid analysis of biological samples with flow-gated capillary electrophoresis. Retrieved from [Link]

- Drey, M., et al. (2019). Associations of Plasma 3-Methylhistidine with Frailty Status in French Cohorts of the FRAILOMIC Initiative. The journal of nutrition, health & aging, 23(7), 643-651.

-

Small Molecule Pathway Database. (2021). 1-Methylhistidine Metabolism. Retrieved from [Link]

- Abe, H., et al. (1993). Human urinary excretion of L-histidine-related compounds after ingestion of several meats and fish muscle. The International journal of biochemistry, 25(9), 1245-1249.

- Connes, P., et al. (2004). The acute effects of resistance exercise on the main determinants of blood rheology.

Sources

- 1. cytoskeleton.com [cytoskeleton.com]

- 2. Showing Compound L-1-Methylhistidine (FDB012119) - FooDB [foodb.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. 1-Methylhistidine | Rupa Health [rupahealth.com]

- 6. SMPDB [smpdb.ca]

- 7. uniprot.org [uniprot.org]

- 8. Structural insights into SETD3-mediated histidine methylation on β-actin | eLife [elifesciences.org]

- 9. SETD3 protein is the actin-specific histidine N-methyltransferase | eLife [elifesciences.org]

- 10. escholarship.org [escholarship.org]

- 11. SETD3 is a mechanosensitive enzyme that methylates actin on His73 to regulate mitochondrial dynamics and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. The ubiquitin–proteasome system in regulation of the skeletal muscle homeostasis and atrophy: from basic science to disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Endoplasmic reticulum stress in skeletal muscle dysfunction of type 2 diabetes: mechanisms and therapeutic implications [frontiersin.org]

- 15. Myofibrillar protein turnover: the proteasome and the calpains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Oxidation enhances myofibrillar protein degradation via calpain and caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Caspase-3 does not enhance in vitro bovine myofibril degradation by μ-calpain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Determination of 3-methylhistidine and 1-methylhistidine in untreated urine samples by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. semanticscholar.org [semanticscholar.org]

- 24. Associations of Plasma 3-Methylhistidine with Frailty Status in French Cohorts of the FRAILOMIC Initiative - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The acute effects of resistance exercise on the main determinants of blood rheology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Exercise intensity influences plasma and sweat amino acid concentrations: a crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. The effect of aerobic vs. resistance training on plasma homocysteine in individuals with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

1-Methyl-L-histidine dihydrochloride molecular weight and structure

This guide serves as a technical reference for 1-Methyl-L-histidine dihydrochloride , a specialized amino acid derivative used primarily as a metabolomic standard and biomarker in clinical research.

Structural Characterization, Bioanalytical Applications, and Experimental Protocols

Part 1: Executive Summary & Core Identity

1-Methyl-L-histidine dihydrochloride is the hydrochloride salt of the non-proteinogenic amino acid 1-methyl-L-histidine (also known as N-

In bioanalytical workflows, the dihydrochloride salt form is preferred for reference standards due to its superior solubility and long-term stability compared to the free base.

Chemical Identity & Physicochemical Constants

| Property | Specification |

| Compound Name | 1-Methyl-L-histidine dihydrochloride |

| Synonyms | N- |

| CAS Number (Salt) | 69614-06-8 |

| CAS Number (Free Base) | 332-80-9 |

| Molecular Formula | C |

| Molecular Weight (Salt) | 242.10 g/mol |

| Molecular Weight (Base) | 169.18 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water (>100 mg/mL); slightly soluble in ethanol |

| pKa Values (Approx) |

Structural Visualization (Graphviz)

The following diagram illustrates the chemical connectivity of 1-Methyl-L-histidine dihydrochloride, highlighting the specific methylation at the

Caption: Structural connectivity of 1-Methyl-L-histidine dihydrochloride showing N1-methylation.[1]

Part 2: Critical Disambiguation & Biological Significance

In metabolic research, confusion often arises between structural isomers and ester derivatives. Precise nomenclature is critical for data integrity.

The "Isomer Trap": 1-Methyl vs. 3-Methyl

-

1-Methyl-L-histidine (

-methylhistidine):-

Origin: Primarily dietary (meat intake). Derived from the hydrolysis of Anserine (

-alanyl-1-methylhistidine). -

Clinical Utility: Biomarker for meat consumption; potential interference in muscle breakdown studies if not controlled.

-

-

3-Methyl-L-histidine (

-methylhistidine):-

Origin: Endogenous. Formed by post-translational methylation of actin and myosin.[2]

-

Clinical Utility: Validated biomarker for skeletal muscle protein breakdown .

-

The "Reagent Trap": Ring Methyl vs. Ester Methyl

Researchers frequently confuse 1-Methyl-L-histidine dihydrochloride (ring modified) with L-Histidine Methyl Ester Dihydrochloride (carboxyl modified, CAS 7389-87-9). The latter is a common synthetic reagent and has no value as a biological marker.

Verification Check:

-

If your compound hydrolyzes to Histidine + Methanol

It is the Methyl Ester . -

If your compound is stable against acid hydrolysis and retains the methyl group

It is 1-Methyl-L-histidine .

Part 3: Analytical Methodologies (LC-MS/MS)

Quantification of 1-Methyl-L-histidine is challenging due to its high polarity and lack of a strong chromophore. The following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS), eliminating the need for derivatization.

Experimental Protocol: Sample Preparation & Analysis

Objective: Quantify 1-Methyl-L-histidine in human plasma/urine.

Reagents:

-

Standard: 1-Methyl-L-histidine dihydrochloride (CAS 69614-06-8).[3][4][5][6]

-

Internal Standard (IS): 1-Methyl-L-histidine-d3 (methyl-d3).

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

-

Mobile Phase B: Acetonitrile (LC-MS Grade).[7]

Workflow:

-

Stock Preparation:

-

Dissolve 2.42 mg of 1-Methyl-L-histidine dihydrochloride in 10 mL water to yield a 1.0 mM (free base equivalent) stock solution. Note: Correct for the salt weight ratio (242.10 / 169.18 = 1.43).

-

-

Sample Processing (Protein Precipitation):

-

Aliquot 50

L of plasma. -

Add 150

L of cold Acetonitrile containing Internal Standard (2 -

Vortex for 30 seconds; Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to a glass vial.

-

-

LC-MS/MS Conditions:

-

Column: HILIC Column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7

m). -

Gradient: 90% B to 50% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Detection: ESI Positive Mode (MRM).

-

MRM Transitions (Mass Spectrometry)

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| 1-Methyl-L-histidine | 170.1 [M+H] | 124.1 (Loss of COOH) | 15 |

| 1-Methyl-L-histidine | 170.1 [M+H] | 96.1 (Imidazole frag) | 25 |

| 3-Methyl-L-histidine | 170.1 [M+H] | 126.1 (Distinct frag) | 18 |

Note: 1-Methyl and 3-Methyl isomers have the same parent mass (170.1). They MUST be separated chromatographically or distinguished by unique fragment ions (124.1 vs 126.1).

Part 4: Metabolic Pathway Visualization

The following diagram details the distinct metabolic origins of the methylhistidine isomers, illustrating why 1-Methyl-L-histidine is a dietary marker while 3-Methyl-L-histidine is a muscle marker.

Caption: Metabolic divergence of 1-Methyl vs. 3-Methylhistidine pathways.

References

-

PubChem. (n.d.).[8][9] 1-Methyl-L-histidine.[1][10][3][4][5][6][11][12][13] National Library of Medicine.[8][9] Retrieved October 26, 2023, from [Link]

-

Human Metabolome Database (HMDB). (n.d.). Metabocard for 1-Methylhistidine (HMDB0000001). Retrieved October 26, 2023, from [Link]

- Kochlik, B., et al. (2018). The use of 1-methylhistidine as a biomarker for meat intake. Journal of Nutrition.

Sources

- 1. 1-Methyl-L-histidine | C7H11N3O2 | CID 92105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methyl-L-Histidine | C7H11N3O2 | CID 64969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mychemfinder.wordpress.com [mychemfinder.wordpress.com]

- 4. :: ADVANCED SYNTHESIS :: [advancedsynthesis.com]

- 5. ichemistry.cn [ichemistry.cn]

- 6. 1-Methyl-L-histidine dihydrochloride - CAS:69614-06-8 - 阿镁生物 [amaybio.com]

- 7. agilent.com [agilent.com]

- 8. Methyl L-histidinate dihydrochloride | C7H13Cl2N3O2 | CID 2723645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl L-histidinate dihydrochloride | C7H13Cl2N3O2 | CID 2723645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS 332-80-9: 1-Methyl-L-histidine | CymitQuimica [cymitquimica.com]

- 11. N'-Methyl-L-histidine methyl ester | 57519-09-2 [chemicalbook.com]

- 12. Synthesis of Histidine Derivatives Present in Cardiac Muscle - Enlighten Theses [theses.gla.ac.uk]

- 13. 1-Methyl-L-histidine | Endogenous Metabolite | TargetMol [targetmol.com]

An In-Depth Technical Guide to 1-Methyl-L-histidine as a Biomarker for Dietary Meat Consumption

Introduction: The Pursuit of Precision in Nutritional Assessment

In the realm of nutritional science and epidemiological research, the accurate assessment of dietary intake is a cornerstone for establishing reliable links between diet and health outcomes. Traditional methods, such as food frequency questionnaires and dietary recalls, are invaluable tools but are inherently limited by self-reporting biases. To overcome these limitations, the identification and validation of objective biomarkers of food consumption have become a critical pursuit. This guide focuses on 1-Methyl-L-histidine (1-MH), a methylated amino acid that has emerged as a highly specific and reliable biomarker for dietary meat and fish intake.[1][2][3]

Unlike its isomer, 3-methylhistidine, which is influenced by both dietary intake and endogenous muscle protein breakdown, 1-Methyl-L-histidine is not synthesized by the human body.[1][4][5] Its presence in biological fluids is almost exclusively a direct consequence of the metabolic breakdown of anserine, a dipeptide abundant in the muscle tissue of poultry, red meat, and certain types of fish.[1][2][3][6][7] This exogenous origin makes 1-MH a superior and more specific indicator of recent meat consumption.[4][5] This technical guide provides a comprehensive overview of the biochemical basis of 1-MH as a biomarker, detailed methodologies for its quantification, and expert insights into data interpretation for researchers, scientists, and drug development professionals.

Biochemical Foundation: The Journey from Plate to Biomarker

The utility of 1-Methyl-L-histidine as a biomarker is rooted in its clear metabolic pathway. The primary dietary source of 1-MH is the dipeptide anserine (β-alanyl-1-methyl-L-histidine).[3][8]

-

Ingestion: Consumption of meat and fish introduces anserine into the gastrointestinal tract.[3][6]

-

Hydrolysis: In the small intestine, the enzyme carnosinase hydrolyzes anserine into its constituent amino acids: β-alanine and 1-Methyl-L-histidine.[9][10]

-

Absorption and Distribution: 1-Methyl-L-histidine is then absorbed into the bloodstream and distributed throughout the body.[4][10]

-

Excretion: Crucially, 1-MH is not significantly re-utilized for protein synthesis or other metabolic processes in humans.[3][6] It is efficiently cleared from the bloodstream and excreted primarily in the urine.[4][6]

This direct and dose-dependent relationship between the intake of anserine-containing foods and the urinary excretion of 1-MH forms the basis of its application as a quantitative biomarker of meat consumption.[1][5][11]

Metabolic Pathway of 1-Methyl-L-histidine

Caption: Metabolic pathway of 1-Methyl-L-histidine from dietary intake to urinary excretion.

Analytical Methodologies for Quantification

The accurate and precise quantification of 1-Methyl-L-histidine in biological matrices is paramount for its reliable use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, specificity, and throughput.[12][13]

Sample Collection and Handling

-

Urine: 24-hour urine collections are considered the gold standard for accurately assessing daily excretion. However, spot urine samples, normalized to creatinine concentration, can also be used and are often more feasible in large-scale epidemiological studies.[14]

-

Plasma/Serum: Blood samples should be collected in appropriate anticoagulant tubes (e.g., EDTA or heparin for plasma) and processed promptly to separate plasma or serum.

Stability: 1-Methyl-L-histidine is generally stable in biological samples when stored properly. For long-term storage, samples should be kept at -80°C to prevent degradation.[12] Avoid repeated freeze-thaw cycles.[12]

Detailed Protocol: Quantification of 1-Methyl-L-histidine in Human Urine by UPLC-MS/MS

This protocol is a synthesized example based on established methodologies.[13][15]

1. Materials and Reagents:

-

1-Methyl-L-histidine analytical standard

-

1-Methyl-L-histidine-d3 (deuterated) as an internal standard[12][16]

-

LC-MS grade acetonitrile and water

-

LC-MS grade formic acid

-

Urine samples

-

Microcentrifuge tubes and appropriate pipettes

2. Sample Preparation:

-

Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

-

Centrifuge the samples at ≥10,000 x g for 10 minutes to pellet any precipitates.

-

In a clean microcentrifuge tube, combine 10 µL of the urine supernatant with a known concentration of the 1-Methyl-L-histidine-d3 internal standard.

-

Dilute the mixture with LC-MS grade water (a 1:100 dilution is a common starting point, but may require optimization).[15]

-

Vortex the final mixture thoroughly.

3. UPLC-MS/MS Analysis:

-

Chromatographic Column: A C18 reversed-phase column is commonly used.[12]

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A typical gradient would start with a high aqueous mobile phase, gradually increasing the organic phase to elute the analyte.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

1-Methyl-L-histidine: m/z 170.1 → 126.1[13]

-

1-Methyl-L-histidine-d3: Monitor the appropriate mass shift for the deuterated standard.

-

4. Data Analysis and Quantification:

-

Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed using known concentrations of the 1-Methyl-L-histidine standard to determine the concentration in the unknown samples.

Analytical Workflow

Caption: A typical analytical workflow for the quantification of 1-Methyl-L-histidine.

Data Interpretation and Applications

The quantitative data obtained from 1-MH analysis provides a powerful tool for nutritional research.

Dose-Response Relationship

Numerous controlled feeding studies have established a strong, dose-dependent relationship between meat intake and urinary 1-MH excretion.[5][11][17] As the consumption of red meat, poultry, and certain fish increases, there is a corresponding and predictable increase in urinary 1-MH levels.[5][11] This linear relationship allows for the objective validation of dietary intake data.[5]

Table 1: Urinary 1-Methyl-L-histidine Excretion in a Controlled Feeding Study

| Dietary Group | Red Meat Intake ( g/day ) | Median Urinary 1-MH (µmol/day) |

| Vegetarian | 0 | Significantly lower than meat diets[1] |

| Low Red Meat | 60 | 95.1[11] |

| Medium Red Meat | 120 | Statistically significant increase from low intake[11][18] |

| High Red Meat | 420 | Statistically significant increase from medium intake[11][18] |

Data synthesized from a controlled feeding study.[11][18]

Distinguishing Dietary Patterns

Urinary 1-MH levels can effectively distinguish between different dietary patterns. Omnivores consistently exhibit significantly higher levels of urinary 1-MH compared to vegetarians and vegans, who have very low to undetectable levels.[4][6] This makes 1-MH an excellent biomarker for verifying adherence to vegetarian or vegan diets in clinical trials and observational studies.[4]

Clinical and Research Applications

-

Nutritional Epidemiology: 1-MH can be used to objectively assess meat consumption in large-scale studies investigating the links between diet and chronic diseases such as cardiovascular disease and certain cancers.[4][19]

-

Clinical Trials: In dietary intervention studies, 1-MH can be used to monitor compliance with protocols that involve modifying meat intake.[4]

-

Personalized Nutrition: While still an emerging area, 1-MH could potentially be used to provide individuals with objective feedback on their dietary habits.

Limitations and Considerations

While 1-Methyl-L-histidine is a robust biomarker, it is important to be aware of its limitations:

-

Short-Term Marker: Urinary 1-MH reflects recent dietary intake, typically within the last 24-48 hours.[4] It does not provide information about long-term dietary patterns.

-

Variability in Meat Content: The anserine content can vary between different types of meat and cuts.

-

Analytical Variability: As with any analytical method, proper validation and quality control are essential to ensure accurate and reproducible results.

Conclusion

1-Methyl-L-histidine has been firmly established as a specific and reliable biomarker for the dietary consumption of meat and fish. Its exogenous origin and direct dose-response relationship with intake provide a significant advantage over self-reported dietary assessment methods. The well-defined analytical methodologies, particularly LC-MS/MS, allow for its accurate and high-throughput quantification in biological samples. For researchers, scientists, and drug development professionals, the incorporation of 1-Methyl-L-histidine analysis into their studies offers a powerful tool to enhance the precision and reliability of their findings in the complex interplay between diet and human health.

References

-

Everaert, I., et al. (2016). Carnosine and anserine homeostasis in skeletal muscle and heart is controlled by β‐alanine transamination. The Journal of Physiology, 594(20), 5899-5914. [Link]

-

Rupa Health. (n.d.). 1-Methylhistidine. [Link]

-

Sjölin, J., et al. (1987). Urinary excretion of 1-methylhistidine: a qualitative indicator of exogenous 3-methylhistidine and intake of meats from various sources. Metabolism, 36(12), 1175-84. [Link]

-

Geybels, M. S., et al. (2014). Urinary 1-methylhistidine and 3-methylhistidine, meat intake, and colorectal adenoma risk. Cancer Prevention Research, 7(5), 519-527. [Link]

-

Cross, A. J., et al. (2011). Urinary biomarkers of meat consumption. Cancer Epidemiology, Biomarkers & Prevention, 20(4), 636-645. [Link]

-

Semantic Scholar. (n.d.). Urinary Biomarkers of Meat Consumption. [Link]

-

Zinellu, A., et al. (2010). Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection. Journal of Separation Science, 33(23-24), 3781-5. [Link]

-

de Jager, S., et al. (2021). Acute preexercise supplementation of combined carnosine and anserine enhances initial maximal power of Wingate tests in humans. Journal of Applied Physiology, 131(1), 245-254. [Link]

-

Geybels, M. S., et al. (2014). Urinary 1- and 3-methylhistdine, meat intake, and colorectal adenoma risk. Cancer Prevention Research, 7(5), 519-527. [Link]

-

Gibbons, H., et al. (2019). Biomarkers of meat and seafood intake: an extensive literature review. Genes & Nutrition, 14, 39. [Link]

-

Blancquaert, L., et al. (2016). Carnosine and anserine homeostasis in skeletal muscle and heart is controlled by β-alanine transamination. The Journal of Physiology, 594(20), 5899-5914. [Link]

-

ResearchGate. (n.d.). An update on carnosine and anserine research. [Link]

-

ResearchGate. (n.d.). Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection. [Link]

-

Small Molecule Pathway Database. (2021). 1-Methylhistidine Metabolism. [Link]

-

Wang, H., et al. (2012). Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. Clinica Chimica Acta, 413(1-2), 131-8. [Link]

-

Instalab. (n.d.). 1-Methylhistidine (1-MH). [Link]

-

PathBank. (2023). Metabolism and Physiological Effects of 1-Methylhistidine (Homo sapiens). [Link]

-

Valente, S., et al. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. [Link]

-

PeerJ. (2022). Molecular insights into the binding of carnosine and anserine to human serum carnosinase 1 (CN1). [Link]

-

MSACL. (n.d.). Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS. [Link]

-

Drozak, J., et al. (2015). The Biochemistry of Enzymes Producing Carnosine and Anserine. In V. R. Preedy (Ed.), Imidazole Dipeptides: Chemistry, Analysis, Function and Effects (pp. 99-117). The Royal Society of Chemistry. [Link]

-

Nilsen, H., et al. (2020). TMAO, creatine and 1-methylhistidine in serum and urine are potential biomarkers of cod and salmon intake: a randomised clinical trial in adults with overweight or obesity. European Journal of Nutrition, 59(5), 2249-2259. [Link]

-

Kuda, Y., et al. (2023). Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 13(7), 856. [Link]

-

Mayo Clinic Laboratories. (n.d.). Overview: Amino Acids, Quantitative, Random, Urine. [Link]

-

HealthMatters.io. (n.d.). 1-Methylhistidine - Amino Acids test [Great Plains Laboratory / Doctor's Data]. [Link]

-

Altorf-van der Kooi, A. E. (2019). Identification of biomarkers for intake of protein from meat, dairy products and grains. University of Groningen. [Link]

-

Kwiatkowski, D., & Drozak, J. (2022). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. Nature Communications, 13(1), 1801. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-Methylhistidine | Rupa Health [rupahealth.com]

- 5. benchchem.com [benchchem.com]

- 6. 1-Methylhistidine (1-MH) | Instalab [instalab.com]

- 7. 1-Methylhistidine - Amino Acids test [Great Plains Laboratory / Doctor's Data] - Lab Results explained | HealthMatters.io [healthmatters.io]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peerj.com [peerj.com]

- 10. benchchem.com [benchchem.com]

- 11. Urinary biomarkers of meat consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Urinary excretion of 1-methylhistidine: a qualitative indicator of exogenous 3-methylhistidine and intake of meats from various sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

Technical Deep Dive: Metabolic Pathway of Anserine and 1-Methyl-L-histidine

Executive Summary

This technical guide delineates the metabolic architecture of Anserine (

Part 1: Molecular Architecture & Biosynthesis

Structural Distinction

Anserine is a dipeptide derived from the methylation of carnosine.[1] The critical structural feature is the methyl group located on the imidazole ring of the histidine residue.

Nomenclature Alert (Critical for Specificity): There is significant confusion in literature regarding imidazole ring numbering.

-

1-Methyl-L-histidine (1-MHis): Corresponds to

-methylhistidine . This is the derivative of Anserine (Dietary origin).[3] -

3-Methyl-L-histidine (3-MHis): Corresponds to

-methylhistidine . This is a derivative of Actin/Myosin (Endogenous muscle breakdown).

Biosynthetic Pathway (The "Methylation Switch")

While humans primarily acquire anserine through diet (poultry/fish), endogenous biosynthesis occurs in skeletal muscle of specific vertebrates via a two-step enzymatic process.

-

Peptide Bond Formation: L-Histidine and

-Alanine are ligated by Carnosine Synthase 1 (CARNS1) (ATP-dependent) to form Carnosine. -

Methylation: Carnosine is methylated at the

position by Carnosine N-methyltransferase (CARNMT1) using S-adenosylmethionine (SAM) as the methyl donor.[2]

Reaction Stoichiometry:

Part 2: Catabolic Pathways & Enzymatic Kinetics

The degradation of anserine is the rate-limiting factor in its bioavailability. This process is governed by the CNDP gene family.

Hydrolysis by Serum Carnosinase (CNDP1)

CNDP1 is a homodimeric metalloprotease (Mn2+ or Zn2+ dependent) secreted from the liver into the serum.

-

Substrate Specificity: CNDP1 hydrolyzes both carnosine and anserine.[6] However, the

-methyl group of anserine creates steric hindrance, making anserine less susceptible to hydrolysis than carnosine. -

Clinical Implication: This resistance gives anserine a longer plasma half-life, enhancing its potential as a circulating antioxidant compared to carnosine.

Hydrolysis by Cytosolic Carnosinase (CNDP2)

CNDP2 is a non-specific cytosolic dipeptidase found in most tissues (kidney, liver, brain). It efficiently hydrolyzes anserine once it is transported intracellularly (via PEPT1/PEPT2 transporters).

Pathway Visualization

The following diagram illustrates the flow from biosynthesis to renal excretion of metabolites.

Figure 1: The metabolic trajectory of Anserine, highlighting the methylation of Carnosine and subsequent hydrolysis into the biomarker 1-Methyl-L-histidine.

Part 3: 1-Methyl-L-histidine as a Biomarker[3][7]

The "Meat Intake" Marker

1-MHis is not re-utilized for protein synthesis.[7] Once generated from anserine hydrolysis, it is quantitatively excreted in urine.[7]

-

Diagnostic Utility: High urinary 1-MHis indicates recent consumption of anserine-rich foods (chicken, tuna, salmon).[8]

Quantitative Comparison

| Feature | 1-Methyl-L-histidine ( | 3-Methyl-L-histidine ( |

| Origin | Exogenous (Dietary Anserine) | Endogenous (Actin/Myosin breakdown) |

| Precursor | Anserine | Methylated Histidine residues in protein |

| Clinical Significance | Marker of meat intake; Renal function | Marker of muscle wasting/turnover |

| Re-utilization | None (Excreted) | None (Excreted) |

| Normal Range (Urine) | Highly variable (Diet dependent) | Relatively constant (Mass dependent) |

Part 4: Analytical Methodologies (LC-MS/MS)

Quantification requires separating the isomers (1-MHis vs 3-MHis) which have identical masses. Reverse-phase chromatography often fails to retain these polar compounds; HILIC (Hydrophilic Interaction Liquid Chromatography) is the protocol of choice.

Sample Preparation Protocol

-

Deproteinization: Add Sulfosalicylic Acid (SSA) 10% or Perchloric Acid (0.6M) to sample (1:4 ratio).

-

Centrifugation: 14,000 x g for 10 min at 4°C.

-

Neutralization (Optional): If using acid-sensitive columns, neutralize supernatant with KOH.

-

Filtration: 0.22 µm PTFE filter.

LC-MS/MS Parameters

-

Column: HILIC (e.g., ZIC-HILIC or Amide).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile.

-

Ionization: ESI Positive Mode.

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Anserine | 241.1 | 109.1 | 25 |

| 1-Methyl-L-histidine | 170.1 | 96.1 | 20 |

| 3-Methyl-L-histidine | 170.1 | 124.1 | 22 |

| IS (Histidine-d3) | 159.1 | 113.1 | 18 |

Note: The product ions 96.1 and 124.1 are critical for distinguishing the isomers.

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for the simultaneous quantification of Anserine and its isomers.

Part 5: Therapeutic Implications[6]

CNDP1 Inhibition

Because CNDP1 (Serum Carnosinase) degrades anserine and carnosine, inhibiting this enzyme is a strategy to treat Diabetic Nephropathy .

-

Mechanism: High glucose leads to reactive carbonyl species. Anserine/Carnosine scavenge these species.

-

Problem: CNDP1 activity is high in humans (unlike rodents), rapidly destroying therapeutic peptides.

-

Strategy: Developing specific CNDP1 inhibitors to elevate endogenous anserine levels, or using anserine (which is more stable than carnosine) as the primary therapeutic agent.

References

-

Peters, V., et al. (2011). "Anserine inhibits carnosine degradation but in human serum carnosinase (CN1) is not correlated with histidine dipeptide concentration."[12] Clinica Chimica Acta. Link

-

Everaert, I., et al. (2019). "Development and validation of a sensitive LC-MS/MS assay for the quantification of anserine in human plasma and urine and its application to pharmacokinetic study." Amino Acids.[3][7][10][11][13][14] Link

-

Wang, H., et al. (2012). "Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry."[7] Clinica Chimica Acta. Link

-

Boldyrev, A. A., et al. (2013). "Physiology and pathophysiology of carnosine." Physiological Reviews. Link

-

Derave, W., et al. (2019). "An update on carnosine and anserine research."[10] Amino Acids.[3][7][10][11][13][14] Link

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. books.rsc.org [books.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Development and validation of a sensitive LC-MS/MS assay for the quantification of anserine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 1-Methylhistidine (1-MH) | Instalab [instalab.com]

- 8. 1-Methylhistidine - Amino Acids test [Great Plains Laboratory / Doctor's Data] - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. researchgate.net [researchgate.net]

- 10. 1-Methylhistidine - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 11. 1-Methylhistidine | Rupa Health [rupahealth.com]

- 12. Anserine inhibits carnosine degradation but in human serum carnosinase (CN1) is not correlated with histidine dipeptide concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. msacl.org [msacl.org]

- 14. Medical Biochemistry [elsevier-elibrary.com]

Technical Guide: In Vitro Antioxidant Capacity of Histidine Derivatives

Executive Summary

This guide provides a technical framework for evaluating the antioxidant capacity of Histidine-Containing Dipeptides (HCDs) and related derivatives (Carnosine, Anserine, Ergothioneine). Unlike phenolic antioxidants, histidine derivatives function primarily through metal chelation and singlet oxygen quenching , rather than simple radical scavenging. Consequently, standard industry assays like DPPH are often false negatives. This document outlines the structural basis of their activity, appropriate validation protocols, and the specific mechanistic pathways required for accurate drug development screening.

Part 1: Structural Basis of Activity

The antioxidant efficacy of histidine derivatives hinges on the imidazole ring . Its unique pKa (~6.0) allows it to function as a proton buffer at physiological pH, but its electronic properties drive two distinct antioxidant mechanisms:

-

The "Proton Sponge" & Metal Chelation: The imidazole nitrogen (N-3) and the beta-alanine amino group (in carnosine) form a "claw" that sequesters transition metals (Cu²⁺, Zn²⁺, Fe²⁺). By clamping these metals, histidine derivatives prevent them from participating in Fenton reactions, thereby stopping the generation of the hydroxyl radical (•OH) at the source.

-

Tautomeric Stabilization (Ergothioneine Specific): Ergothioneine (EGT) differs from Carnosine by containing a sulfur atom on the imidazole ring. It exists predominantly as a thione rather than a thiol at physiological pH. This tautomerism makes EGT exceptionally stable and resistant to auto-oxidation, unlike Glutathione (GSH), allowing it to persist in tissues with high oxidative stress.

Comparative Structural Properties

| Derivative | Key Structural Feature | Primary Mechanism | Biological Half-Life (In Vitro Stability) |

| L-Carnosine | Aldehyde scavenging (Anti-glycation), Metal Chelation | Low (Hydrolyzed by Carnosinases) | |

| L-Anserine | N-methylated imidazole | •OH Scavenging, Metal Chelation | Moderate (Resistant to Carnosinase) |

| Ergothioneine | Thione-thiol tautomer | Singlet Oxygen Quenching, OCTN1 Transport | High (Very stable) |

| N-Acetylcarnosine | Acetylated N-terminus | Lipophilic penetration, Slow release of Carnosine | High |

Part 2: Mechanistic Pathways

To accurately screen these molecules, one must understand that they operate upstream (prevention) and downstream (scavenging) of Oxidative Stress.

Diagram 1: Mechanism of Action

This diagram illustrates the dual-pathway protection: blocking the Fenton Reaction (Chelation) and neutralizing formed radicals (Quenching).

Caption: Dual-action pathway showing metal sequestration (preventing •OH formation) and direct radical quenching.

Part 3: Critical In Vitro Assays (Protocols)

Expert Insight: Do NOT rely on the DPPH assay for histidine derivatives. DPPH relies on Steric accessibility and H-atom transfer from phenolic groups. Histidine derivatives often show poor activity in DPPH despite potent biological protection. Use the following three validated protocols instead.

Protocol A: ORAC (Oxygen Radical Absorbance Capacity)

Why: Measures the capacity to scavenge peroxyl radicals, biologically relevant to lipid peroxidation.

Reagents:

-

Fluorescein (Probe): 4 µM stock.[1]

-

AAPH (Radical Generator): 153 mM.

-

Trolox (Standard): 0–100 µM.

Step-by-Step Workflow:

-

Preparation: Dissolve histidine derivative in 75 mM phosphate buffer (pH 7.4).

-

Plating: In a black 96-well plate, add 25 µL of Sample/Standard + 150 µL of Fluorescein (working solution).

-

Incubation: Incubate at 37°C for 15 minutes to equilibrate.

-

Initiation: Add 25 µL of AAPH to all wells rapidly.

-

Measurement: Read Fluorescence (Ex: 485nm, Em: 520nm) every minute for 60-90 minutes until signal decays to <5% of initial.

-

Calculation: Calculate Area Under the Curve (AUC).

Report results as Trolox Equivalents (TE).

Protocol B: Metal Chelation Assay (Ferrozine Method)

Why: Validates the "prevention" mechanism (blocking Fenton chemistry).

Reagents:

-

FeCl₂ (2 mM).

-

Ferrozine (5 mM).

Step-by-Step Workflow:

-

Mix: Combine 1 mL of Histidine derivative (various concentrations) with 0.1 mL of FeCl₂.

-

Reaction: Shake vigorously and incubate at room temperature for 10 minutes.

-

Indicator: Add 0.2 mL of Ferrozine.

-

Read: Measure Absorbance at 562 nm.

-

Logic: Ferrozine forms a magenta complex with free Fe²⁺. If your derivative chelates iron, the color intensity decreases .

Protocol C: Singlet Oxygen Quenching (RNO Bleaching)

Why: Histidine is one of the few biological molecules that efficiently quenches singlet oxygen (

System:

-

Generator: Rose Bengal (photosensitizer).

-

Target: RNO (p-nitrosodimethylaniline) + Histidine (as a trans-annular peroxide intermediate).[2]

Step-by-Step Workflow:

-

Setup: Mix 10 mM phosphate buffer (pH 7.1) with 50 µM RNO and 50 µM Histidine derivative.

-

Sensitizer: Add 5 µM Rose Bengal.

-

Irradiation: Irradiate with a tungsten halogen lamp (or specific LED at 550nm) for defined intervals (0–10 mins).

-

Read: Monitor the "bleaching" (loss of absorbance) of RNO at 440 nm.

-

Interpretation: A slower rate of RNO bleaching compared to control indicates physical quenching; however, in this specific assay, histidine often acts via chemical quenching, accelerating RNO bleaching if measuring imidazole loss, or protecting RNO if competing. Refinement: The most robust method for HCDs is measuring the inhibition of RNO bleaching when a known quencher is displaced, or using direct phosphorescence detection at 1270 nm (if equipment allows). For standard labs, use the Histidine-mediated RNO bleaching to prove the imidazole ring is active.

Part 4: Strategic Application in Drug Design

When developing histidine-based therapeutics, solubility and transport are the bottlenecks.

Diagram 2: Screening Pipeline

This workflow ensures no false negatives by filtering through appropriate assays.

Caption: Hierarchical screening workflow prioritizing chelation and transport kinetics.

Comparative Efficacy Data (In Vitro)

| Assay Type | L-Carnosine | Ergothioneine (EGT) | Notes |

| Hydroxyl Scavenging | High | Very High | EGT is superior due to thione stability. |

| Metal Chelation (Cu²⁺) | High | Moderate | Carnosine forms very stable Cu-complexes. |

| Singlet Oxygen | Moderate | High | EGT is a specific quencher of |

| Lipid Peroxidation | Moderate | High | EGT prevents peroxide formation more effectively. |

References

-

Boldyrev, A. A., & Severin, S. E. (1990). The histidine-containing dipeptides, carnosine and anserine: distribution, properties and biological significance.[3][4][5] Advances in Enzyme Regulation, 30, 175–194.

-

Aruoma, O. I., et al. (1989). The antioxidant action of N-acetylcarnosine, a carcinine and L-carnosine. Biochemical Journal, 264(3), 863–869.

-

Cheah, I. K., & Halliwell, B. (2012). Ergothioneine; antioxidant potential, physiological function and role in disease.[6][7] Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1822(5), 784–793.

-

Cao, G., & Prior, R. L. (1999). Measurement of oxygen radical absorbance capacity in biological samples. Methods in Enzymology, 299, 50–62.

-

Kohen, R., et al. (1988). Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain. Proceedings of the National Academy of Sciences, 85(9), 3175–3179.

Sources

- 1. agilent.com [agilent.com]

- 2. Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy | Biomedical Research and Therapy [bmrat.org]

- 3. jfda-online.com [jfda-online.com]

- 4. Natural histidine-containing dipeptide carnosine as a potent hydrophilic antioxidant with membrane stabilizing function. A biomedical aspect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The histidine-containing dipeptides, carnosine and anserine: distribution, properties and biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Ergothioneine vs L-Carnosine: Antioxidant Showdown [ergoyoung.com]

Renal clearance mechanisms of 1-Methyl-L-histidine

An In-Depth Technical Guide to the Renal Clearance Mechanisms of 1-Methyl-L-histidine

Executive Summary

1-Methyl-L-histidine (1-MH), a methylated derivative of the essential amino acid L-histidine, has emerged as a significant molecule in biomedical research. Unlike its isomer, 3-methylhistidine, which is an established biomarker for endogenous muscle protein breakdown, 1-MH in humans is primarily of exogenous origin.[1] It is derived from the dietary dipeptide anserine, found in high concentrations in meat and fish.[2][3] Consequently, 1-MH serves as a highly reliable biomarker for recent meat consumption.[1][4]

Beyond its role in nutritional science, the clearance of 1-MH is almost exclusively handled by the kidneys, making it a sensitive endogenous indicator of renal function, particularly tubular secretory capacity.[2][5] Plasma levels of 1-MH are observed to be elevated in individuals with chronic kidney disease (CKD), correlating inversely with the estimated glomerular filtration rate (eGFR).[6] This guide provides a comprehensive exploration of the renal clearance mechanisms of 1-MH, synthesizing current knowledge on its glomerular filtration, tubular transport, and the experimental methodologies used to elucidate these pathways. We will delve into the causality behind experimental designs, present detailed protocols, and discuss the implications for researchers, clinicians, and drug development professionals.

Part 1: Foundational Concepts in 1-MH Physiology and Renal Handling

The Biochemical Identity of 1-Methyl-L-histidine

1-Methyl-L-histidine is an amino acid derivative where a methyl group is attached to the tele (τ) nitrogen atom of the imidazole ring of L-histidine. It is crucial to distinguish this from 3-methylhistidine, where the methyl group is on the pros (π) nitrogen atom. This structural distinction is fundamental to their different physiological origins and applications as biomarkers.[5] While 3-MH is released during the catabolism of actin and myosin, 1-MH levels are not significantly influenced by muscle turnover in humans and instead reflect the dietary intake of anserine (β-alanyl-1-methyl-L-histidine).[1][2] After ingestion, anserine is hydrolyzed by peptidases, releasing 1-MH into the bloodstream, from where it is transported to the kidneys for excretion.[7]

Principles of Renal Clearance

The kidney clears substances from the blood through three primary processes:

-

Glomerular Filtration: The passive movement of water and small solutes from the glomerular capillaries into Bowman's space.

-

Tubular Secretion: The active transport of substances from the peritubular capillaries into the tubular fluid.

-

Tubular Reabsorption: The movement of substances from the tubular fluid back into the peritubular capillaries.

The net renal clearance (Cl) of a substance is quantified by the formula:

Cl = (U * V) / P

Where:

-

U is the urinary concentration of the substance.

-

V is the urine flow rate.

-

P is the plasma concentration of the substance.[8]

By comparing the clearance of a substance to the Glomerular Filtration Rate (GFR), typically measured using an ideal filtration marker like inulin or estimated using creatinine, we can deduce its net handling by the tubules.

-

Cl < GFR: Net tubular reabsorption.

-

Cl > GFR: Net tubular secretion.

-

Cl = GFR: No net secretion or reabsorption.

Part 2: Elucidating the Renal Handling Mechanisms of 1-MH

The renal clearance of 1-MH is high, suggesting it undergoes more than just glomerular filtration.[5] The complete picture involves filtration and a robust secretory process.

Glomerular Filtration

As a small, water-soluble molecule (Molar Mass: 169.18 g/mol ), 1-MH is freely filtered across the glomerular filtration barrier. Its low molecular weight and lack of significant binding to plasma proteins ensure that its concentration in the glomerular ultrafiltrate is nearly identical to its unbound concentration in plasma.

Active Tubular Secretion: The Dominant Pathway

The primary mechanism responsible for the efficient removal of 1-MH from the blood is active tubular secretion. This process is mediated by specialized transporters located on the basolateral and apical membranes of renal proximal tubule cells. Given its chemical structure, which carries a positive charge at physiological pH, 1-MH is an ideal candidate substrate for Organic Cation Transporters (OCTs).[9]

The Role of Organic Cation Transporters (OCTs): The SLC22A family of transporters, specifically OCT1 (SLC22A1), OCT2 (SLC22A2), and OCT3 (SLC22A3), are critical for the uptake of a wide range of endogenous and exogenous organic cations from the blood into the proximal tubule cells.[9][10] In the human kidney, OCT2 is the most prominently expressed isoform and plays a major role in the basolateral uptake of cationic drugs and metabolites.[10][11] The transport process by OCTs is electrogenic and facilitated by the inside-negative membrane potential of the tubular cells.[9]

Following basolateral uptake via OCT2, 1-MH must be extruded across the apical membrane into the tubular lumen. This step is likely mediated by apical transporters such as the Multidrug and Toxin Extrusion proteins MATE1 (SLC47A1) and MATE2-K (SLC47A2), which function as proton/cation exchangers.

Tubular Reabsorption

While secretion is the dominant process, some degree of tubular reabsorption cannot be entirely ruled out. The parent amino acid, L-histidine, is known to be reabsorbed from the proximal tubule by neutral amino acid transport systems.[12] It is plausible that 1-MH could be a low-affinity substrate for these or other amino acid transporters. However, given its high net clearance, any reabsorptive flux is significantly outweighed by the robust secretory flux.

Part 3: Methodologies for Investigating 1-MH Renal Clearance

A multi-faceted approach combining in vivo studies with in vitro assays is required to fully characterize the renal handling of 1-MH.

Quantification of 1-MH in Biological Samples

Accurate measurement is the cornerstone of any clearance study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity.

Protocol 1: Sample Preparation and LC-MS/MS Analysis

-

Objective: To accurately quantify 1-MH concentrations in human plasma and urine.

-

Methodology Rationale: Protein precipitation is used to remove interfering macromolecules from plasma. Stable isotope-labeled 1-MH is used as an internal standard to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision.

-

Step-by-Step Protocol:

-

Sample Collection: Collect plasma using EDTA as an anticoagulant. Collect timed urine samples without preservatives. Store all samples at -80°C until analysis.

-

Protein Precipitation (Plasma): To 100 µL of plasma, add 400 µL of ice-cold methanol containing a known concentration of the internal standard (e.g., 1-Methyl-L-histidine-d3).

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Urine Preparation: For urine samples, dilute 1:10 with mobile phase containing the internal standard. Centrifuge to pellet any debris.

-

Reconstitution & Injection: Reconstitute the dried plasma extract in 100 µL of the initial mobile phase. Inject a small volume (e.g., 5 µL) onto the LC-MS/MS system.

-

Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column to achieve good retention and separation of the polar 1-MH molecule.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for both 1-MH and its internal standard.

-

Quantification: Generate a calibration curve using standards of known concentration and calculate the concentration in the unknown samples by comparing the analyte/internal standard peak area ratios.

-

In Vivo Assessment of Renal Clearance

Protocol 2: Human Renal Clearance Study

-

Objective: To determine the renal clearance of endogenous 1-MH and compare it to the GFR.

-

Methodology Rationale: This classic clearance study design allows for the direct calculation of the rate at which the kidneys remove 1-MH from the plasma. Comparing this value to a simultaneously measured GFR provides definitive evidence of net tubular secretion or reabsorption.

-

Step-by-Step Protocol:

-

Subject Preparation: Subjects should maintain their usual diet but refrain from consuming meat for at least 24 hours prior to the study to establish a stable baseline of endogenous 1-MH. Ensure subjects are well-hydrated.

-

IV Line Placement: Place two intravenous catheters, one for infusion of a GFR marker (e.g., inulin or iohexol) and one in the contralateral arm for blood sampling.

-

GFR Marker Administration: Administer a bolus dose of the GFR marker, followed by a continuous infusion to maintain a steady-state plasma concentration.

-

Equilibration: Allow for an equilibration period of at least 60 minutes.

-

Clearance Periods: Conduct at least three consecutive 30-minute clearance periods.

-

Blood Sampling: Draw blood samples at the midpoint of each clearance period.

-

Urine Collection: Empty the bladder completely at the start of the first clearance period. Collect the entire volume of urine produced during each period. Record the exact duration and volume of each collection.

-

Sample Analysis: Analyze plasma and urine for 1-MH and the GFR marker using appropriate validated assays (e.g., LC-MS/MS for 1-MH).

-

Calculations:

-

Calculate the clearance for both 1-MH and the GFR marker for each period using the formula Cl = (U * V) / P.

-

Calculate the average clearance across all periods.

-

Determine the secretion ratio: (Clearance of 1-MH) / GFR. A ratio > 1 indicates net tubular secretion.

-

-

In Vitro Investigation of Transporter Involvement

To identify the specific transporters responsible for 1-MH secretion, uptake assays in cells overexpressing candidate transporters are essential.

Protocol 3: Uptake Assay in hOCT2-Expressing HEK293 Cells

-

Objective: To determine if 1-MH is a substrate of the human organic cation transporter 2 (hOCT2).

-

Methodology Rationale: By comparing the uptake of 1-MH in cells engineered to express hOCT2 versus control (mock-transfected) cells, we can isolate the contribution of this specific transporter to 1-MH transport. Competitive inhibition with a known hOCT2 substrate confirms the specificity of the interaction.

-

Step-by-Step Protocol:

-

Cell Culture: Culture Human Embryonic Kidney 293 (HEK293) cells. Seed them in 24-well plates.

-

Transfection: Transfect the cells with either a plasmid containing the coding sequence for hOCT2 (SLC22A2) or an empty vector (mock control) using a suitable transfection reagent.

-

Expression: Allow the cells to grow for 48 hours to ensure expression of the transporter protein.

-

Uptake Experiment:

-

Wash the cells twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

-

Pre-incubate the cells for 15 minutes in KRH buffer.

-

Initiate the uptake by adding KRH buffer containing a known concentration of 1-MH (and/or a radiolabeled tracer like [³H]-MPP+ for competitive assays). For inhibition experiments, also add a known OCT2 inhibitor (e.g., cimetidine).

-

Incubate for a short period (e.g., 5 minutes) at 37°C to measure the initial rate of uptake.

-

-

Termination: Stop the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer.

-

Lysis and Analysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Analyze the lysate for 1-MH concentration using LC-MS/MS.

-

Data Normalization: Normalize the uptake data to the total protein content in each well, determined by a BCA protein assay.

-

Interpretation: A significantly higher accumulation of 1-MH in hOCT2-expressing cells compared to mock-transfected cells indicates that 1-MH is a substrate for hOCT2. This uptake should be significantly reduced in the presence of the inhibitor.

-

Quantitative Data Summary

The following tables summarize typical concentrations and clearance parameters for 1-MH.

Table 1: Representative Concentrations of 1-Methyl-L-histidine in Healthy Adults

| Biological Matrix | Average Concentration | Concentration Range | Citation(s) |

| Blood Plasma | 12.7 µM | 9.8 - 15.6 µM | [13][14] |

| Urine | 25 - 40 µmol/mmol creatinine | 17.7 - 153.8 µmol/mmol creatinine | [13][14] |

Table 2: Conceptual Comparison of Renal Clearances

| Substance | Typical Clearance (mL/min) | Clearance vs. GFR | Primary Handling Mechanism(s) |

| Inulin | ~125 | Cl = GFR | Glomerular Filtration Only |

| Creatinine | ~140 | Cl > GFR | Filtration + Minor Secretion |

| 1-Methyl-L-histidine | > 200 (Hypothesized) | Cl >> GFR | Filtration + Major Secretion |

| Glucose | ~0 | Cl << GFR | Filtration + Complete Reabsorption |

Part 4: Implications for Research and Drug Development

Clinical Significance

The strong dependence of 1-MH elimination on active tubular secretion makes it a highly sensitive functional biomarker for the renal secretory pathway. While creatinine clearance can overestimate GFR in moderate to severe kidney disease due to a proportional increase in its secretion, 1-MH clearance could provide a more direct assessment of tubular health.[8] Monitoring plasma 1-MH could offer early insights into declining tubular function, a key aspect of CKD progression.[6]

A Tool for Drug Development

The transporters responsible for 1-MH secretion, particularly OCT2, are also key pathways for the elimination of many cationic drugs.[11] This overlap has critical implications:

-

Drug-Drug Interactions (DDIs): A new drug candidate that is a substrate or inhibitor of OCT2 could compete with 1-MH for transport. This could lead to an increase in plasma 1-MH levels, which could be monitored in early clinical trials as an indicator of a potential DDI.

-

Endogenous Probe: 1-MH can be used as an endogenous probe to assess the in vivo activity of renal cation transporters. A drug's effect on OCT2/MATE function can be evaluated by measuring changes in 1-MH renal clearance before and after drug administration, avoiding the need to administer exogenous probe drugs.

Conclusion